molecular formula C16H14O3 B1657683 Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)- CAS No. 5783-77-7

Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)-

Cat. No.: B1657683
CAS No.: 5783-77-7
M. Wt: 254.28 g/mol
InChI Key: DQLNLWIMTCFCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)- is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5783-77-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

phenyl-(4-phenyl-1,3-dioxolan-4-yl)methanone

InChI

InChI=1S/C16H14O3/c17-15(13-7-3-1-4-8-13)16(11-18-12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

DQLNLWIMTCFCJO-UHFFFAOYSA-N

SMILES

C1C(OCO1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C(OCO1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

About 273 grams of crude, wet α-methylolbenzoin prepared as described in Example I was refluxed under a Dean-Stark trap with 0.50 liters toluene for about two hours to remove about 50 ml. water. The reaction mixture was allowed to cool and 35 grams paraformaldehyde and 10 grams p-toluenesulfonic acid were added. The reaction mixture was heated for 45 minutes under controlled conditions such that the solvent refluxed below the trap and no water was collected. The temperature of the reaction mixture was then increased and about 16 ml. water was collected over a three-hour period. The mixture was allowed to cool and then saturated with ammonia gas. The resulting salt precipitate was removed by filtration and benzene solvent removed under vacuum from the residual yellow solution containing the solid reaction product. The crude solid reaction product was recrystallized from 1.6 l. of boiling hexane. 156 grams of recrystallized produce having m.p. of 66°-66.5° C was obtained.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
0.5 L
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reactant
Reaction Step Two

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